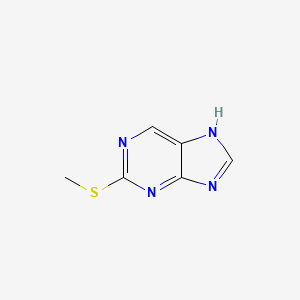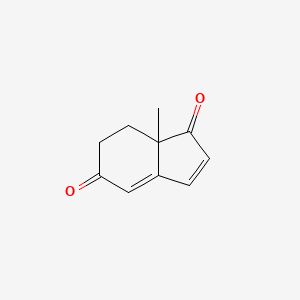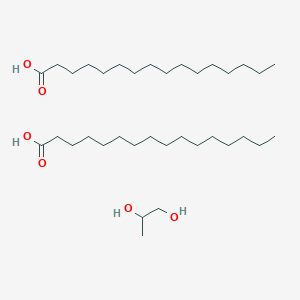
3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride typically involves the reaction of dimethylamine with cyanoguanidine under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is then crystallized and purified to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular metabolism and insulin signaling pathways.
Medicine: It is extensively researched for its therapeutic effects in diabetes management and potential benefits in other metabolic disorders.
Industry: The compound is used in the formulation of pharmaceutical products and as a standard in analytical chemistry
Wirkmechanismus
The primary mechanism of action of 3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride involves the inhibition of hepatic glucose production and enhancement of insulin sensitivity. It acts on the liver to reduce gluconeogenesis and increases glucose uptake in peripheral tissues. The molecular targets include AMP-activated protein kinase (AMPK) and other key enzymes involved in glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenformin: Another biguanide with similar antidiabetic properties but higher risk of lactic acidosis.
Buformin: Similar to metformin but less commonly used due to safety concerns.
Guanidine Derivatives: Various guanidine-based compounds with differing pharmacological profiles
Uniqueness
3-(Diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride stands out due to its favorable safety profile, efficacy in lowering blood glucose levels, and extensive clinical use. Unlike phenformin and buformin, it has a lower risk of causing lactic acidosis, making it a preferred choice for managing type 2 diabetes .
Eigenschaften
Molekularformel |
C4H13Cl2N5 |
|---|---|
Molekulargewicht |
202.08 g/mol |
IUPAC-Name |
3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride |
InChI |
InChI=1S/C4H11N5.2ClH/c1-9(2)4(7)8-3(5)6;;/h1-2H3,(H5,5,6,7,8);2*1H |
InChI-Schlüssel |
BQLVOFPATWIUOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)N=C(N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)

![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)


![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)



![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)


![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
